molecular formula C5H11NO2 B13554958 3,3-Dimethoxyazetidine

3,3-Dimethoxyazetidine

Cat. No.: B13554958
M. Wt: 117.15 g/mol
InChI Key: VMENWOKQWSVFKS-UHFFFAOYSA-N
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Description

3,3-Dimethoxyazetidine is a four-membered heterocyclic compound containing nitrogen It is characterized by the presence of two methoxy groups attached to the third carbon of the azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyazetidine typically involves the cyclization of γ-amino-α-bromo esters. One common method is the cyclization of γ-amino-α-bromo esters to produce azetidine-2-carboxylic esters . Another approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxyazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The methoxy groups can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while substitution reactions can produce a wide range of functionalized azetidines.

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyazetidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to various receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxyazetidine is unique due to the presence of two methoxy groups on the azetidine ring, which imparts distinct chemical and physical properties. This structural feature differentiates it from other azetidine derivatives and similar compounds, making it a valuable compound for various applications.

Properties

Molecular Formula

C5H11NO2

Molecular Weight

117.15 g/mol

IUPAC Name

3,3-dimethoxyazetidine

InChI

InChI=1S/C5H11NO2/c1-7-5(8-2)3-6-4-5/h6H,3-4H2,1-2H3

InChI Key

VMENWOKQWSVFKS-UHFFFAOYSA-N

Canonical SMILES

COC1(CNC1)OC

Origin of Product

United States

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